molecular formula C29H35N3O B5146880 2,6-DI-Tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-1,3-benzodiazol-1-YL}phenol

2,6-DI-Tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-1,3-benzodiazol-1-YL}phenol

Cat. No.: B5146880
M. Wt: 441.6 g/mol
InChI Key: ANZMBQONUSMDFY-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-1,3-benzodiazol-1-YL}phenol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of tert-butyl groups, a dimethylamino group, and a benzodiazole moiety, which contribute to its stability and reactivity. It is commonly used in various scientific research applications due to its antioxidant properties and ability to stabilize other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-1,3-benzodiazol-1-YL}phenol typically involves a multi-step process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,6-di-tert-butylphenol with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine.

    Cyclization: The intermediate product undergoes cyclization with o-phenylenediamine to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-1,3-benzodiazol-1-YL}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Acyl chlorides, alkyl halides; in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Acylated or alkylated phenol derivatives.

Mechanism of Action

The mechanism of action of 2,6-DI-Tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-1,3-benzodiazol-1-YL}phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and other molecules . The presence of tert-butyl groups enhances its stability and effectiveness as an antioxidant. Additionally, the benzodiazole moiety may interact with specific molecular targets and pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-Tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-1,3-benzodiazol-1-YL}phenol stands out due to the presence of the benzodiazole moiety, which imparts additional stability and reactivity. This unique structure enhances its effectiveness as an antioxidant and broadens its range of applications in scientific research and industry.

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-[4-(dimethylamino)phenyl]benzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O/c1-28(2,3)22-17-21(18-23(26(22)33)29(4,5)6)32-25-12-10-9-11-24(25)30-27(32)19-13-15-20(16-14-19)31(7)8/h9-18,33H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZMBQONUSMDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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